molecular formula C12H17N3OS B8111605 Pyrrolidin-1-yl(5,6,7,8-tetrahydro-4H-thiazolo[4,5-d]azepin-2-yl)methanone

Pyrrolidin-1-yl(5,6,7,8-tetrahydro-4H-thiazolo[4,5-d]azepin-2-yl)methanone

Cat. No.: B8111605
M. Wt: 251.35 g/mol
InChI Key: DLLRSVDFQYZREO-UHFFFAOYSA-N
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Description

Pyrrolidin-1-yl(5,6,7,8-tetrahydro-4H-thiazolo[4,5-d]azepin-2-yl)methanone is a complex organic compound featuring a pyrrolidine ring fused with a thiazoloazepine structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

The synthesis of Pyrrolidin-1-yl(5,6,7,8-tetrahydro-4H-thiazolo[4,5-d]azepin-2-yl)methanone typically involves multi-step organic reactions. One common synthetic route includes the construction of the thiazoloazepine ring followed by the introduction of the pyrrolidine moiety. The reaction conditions often involve the use of catalysts and specific reagents to ensure the correct formation of the desired product. Industrial production methods may scale up these reactions using optimized conditions to achieve higher yields and purity.

Chemical Reactions Analysis

Pyrrolidin-1-yl(5,6,7,8-tetrahydro-4H-thiazolo[4,5-d]azepin-2-yl)methanone undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

    Substitution: This reaction can replace one functional group with another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Pyrrolidin-1-yl(5,6,7,8-tetrahydro-4H-thiazolo[4,5-d]azepin-2-yl)methanone has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules.

    Biology: It is studied for its potential interactions with biological targets.

    Medicine: It is explored for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of Pyrrolidin-1-yl(5,6,7,8-tetrahydro-4H-thiazolo[4,5-d]azepin-2-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and biological context.

Comparison with Similar Compounds

Pyrrolidin-1-yl(5,6,7,8-tetrahydro-4H-thiazolo[4,5-d]azepin-2-yl)methanone can be compared with other similar compounds, such as:

    Pyrrolidinone derivatives: These compounds share the pyrrolidine ring but differ in their additional functional groups.

    Thiazoloazepine derivatives: These compounds share the thiazoloazepine structure but differ in their substituents. The uniqueness of this compound lies in its specific combination of the pyrrolidine and thiazoloazepine moieties, which may confer distinct biological activities and chemical properties.

Properties

IUPAC Name

pyrrolidin-1-yl(5,6,7,8-tetrahydro-4H-[1,3]thiazolo[4,5-d]azepin-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3OS/c16-12(15-7-1-2-8-15)11-14-9-3-5-13-6-4-10(9)17-11/h13H,1-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLLRSVDFQYZREO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=NC3=C(S2)CCNCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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